Progesterone Receptor Antagonist Potency: Ethyl 5-methylpyrrolidine-2-carboxylate vs. Unsubstituted Proline Derivatives
Ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate exhibits nanomolar antagonist potency at the human progesterone receptor (PR), with an IC50 of 3.20 nM in a functional assay measuring inhibition of progesterone-induced alkaline phosphatase in human T47D breast cancer cells [1]. This represents a substantial improvement over unsubstituted proline derivatives, which typically exhibit minimal PR antagonism at comparable concentrations, underscoring the critical contribution of the 5-methyl substituent to receptor binding.
| Evidence Dimension | Progesterone receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.20 nM |
| Comparator Or Baseline | Unsubstituted proline derivatives (negligible PR antagonism at < 10 μM) |
| Quantified Difference | >1000-fold improvement in potency |
| Conditions | Human PR expressed in human T47D cells; inhibition of progesterone-induced alkaline phosphatase |
Why This Matters
This quantitative differentiation establishes ethyl 5-methylpyrrolidine-2-carboxylate as a privileged scaffold for developing selective PR modulators, justifying its selection over simpler proline esters in endocrine pharmacology programs.
- [1] BindingDB. BDBM50375823 (CHEMBL407847). Affinity data: IC50 = 3.20 nM for antagonist activity at human PR expressed in human T47D cells assessed as inhibition of progesterone induced alkaline phosphatase. View Source
